Sodium glycerophosphate
Description
Structure
2D Structure
3D Structure of Parent
Properties
Key on ui mechanism of action |
Sodium glycerophosphate acts as a donor of inorganic phosphate. See [DB09413] for a description of phosphate's role in the body. |
|---|---|
CAS No. |
1334-74-3 |
Molecular Formula |
C3H9Na2O7P |
Molecular Weight |
234.05 g/mol |
IUPAC Name |
disodium;3-phosphonooxypropane-1,2-diolate;hydrate |
InChI |
InChI=1S/C3H7O6P.2Na.H2O/c4-1-3(5)2-9-10(6,7)8;;;/h3H,1-2H2,(H2,6,7,8);;;1H2/q-2;2*+1; |
InChI Key |
LBDWSTFIMYEJKD-UHFFFAOYSA-N |
SMILES |
C(C(COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Canonical SMILES |
C(C(COP(=O)(O)O)[O-])[O-].O.[Na+].[Na+] |
Other CAS No. |
1334-74-3 1555-56-2 |
physical_description |
Solid; [Sigma-Aldrich MSDS] |
Related CAS |
57-03-4 (Parent) |
solubility |
Soluble |
Synonyms |
1-phosphoglycerol alpha-glycerophosphate alpha-glycerophosphoric acid alpha-glycerophosphoric acid, (DL)-isomer alpha-glycerophosphoric acid, (R)-isomer alpha-glycerophosphoric acid, (S)-isomer alpha-glycerophosphoric acid, 1,2,3-propanetriol-1-(18)O,3-(dihydrogen phosphate)-labeled alpha-glycerophosphoric acid, 1,2,3-propanetriol-2-(18)O,3-(dihydrogen phosphate)-labeled alpha-glycerophosphoric acid, calcium salt alpha-glycerophosphoric acid, disodium salt alpha-glycerophosphoric acid, disodium salt (+-)-isomer alpha-glycerophosphoric acid, disodium salt hexahydrate(+-)-isomer alpha-glycerophosphoric acid, Fe salt alpha-glycerophosphoric acid, Fe(+3) salt (3:2) alpha-glycerophosphoric acid, monocalcium salt alpha-glycerophosphoric acid, monocalcium salt (S)-isomer alpha-glycerophosphoric acid, monomagnesium salt alpha-glycerophosphoric acid, sodium salt disodium glycerophosphate glycerol 1-phosphate glycerol 3-phosphate sodium glycerophosphate |
Origin of Product |
United States |
Synthetic Methodologies and Isomer Considerations
Chemical Synthesis Routes for Sodium Glycerophosphate
The industrial preparation of this compound is typically achieved through a multi-step chemical process involving esterification and subsequent hydrolysis. This route allows for the controlled reaction of precursors to yield the desired glycerophosphate ester.
The synthesis of this compound is fundamentally a two-stage process. The first stage is an esterification reaction, followed by a hydrolysis stage.
Salt Formation and Esterification: The process begins with the reaction of phosphoric acid and glycerin in the presence of an alkali, such as sodium carbonate. patsnap.comgoogle.comgoogle.com In this step, sodium monophosphate is formed, which then reacts with glycerin to generate a dibasic acid ester of this compound. google.comgoogle.com This reaction essentially creates the phosphate (B84403) ester bond with the glycerol (B35011) backbone.
Hydrolysis: Following the esterification, the reaction mixture is treated with a sodium hydroxide (B78521) solution. patsnap.comgoogle.comgoogle.com The dibasic acid ester of this compound undergoes hydrolysis to produce the final this compound product along with glycerin. google.comgoogle.com This step is crucial for converting the intermediate ester into the desired final salt form. The mixture is typically boiled and refluxed for a significant period to ensure the completion of the hydrolysis reaction. patsnap.comgoogle.comgoogle.com
The yield and purity of this compound are highly sensitive to the conditions under which the synthesis is conducted. Optimization of parameters such as temperature, pressure, pH, and reaction time is essential for an efficient industrial process. patsnap.comgoogle.comgoogle.com
During the esterification phase, specific parameters are controlled to maximize the formation of the glycerophosphate ester. The reaction temperature is typically maintained between 120-145°C, with a vapor pressure of 0.4-0.5 MPa. patsnap.comgoogle.comgoogle.com The pH of the reaction mixture is also carefully controlled, generally within the range of 3.0 to 5.5. patsnap.comgoogle.comgoogle.com
In the subsequent hydrolysis step, the duration of the reflux is a key variable. A reflux time of 8 to 12 hours is generally required to ensure the complete conversion of the intermediate ester. google.comgoogle.com Insufficient reflux time can lead to an incomplete reaction, resulting in a higher content of free phosphate impurities and lower yields of the target product. google.com The pH is adjusted to the alkaline range of 8.0-11.0 for this stage. patsnap.comgoogle.comgoogle.com Proper management of these parameters has been shown to significantly increase the product yield to as high as 85%, a substantial improvement over previous methods that typically yielded 50-60%. google.comgoogle.com
| Process Stage | Parameter | Optimized Range |
|---|---|---|
| Esterification | Temperature | 120-145 °C |
| Vapor Pressure | 0.4-0.5 MPa | |
| pH | 3.0-5.5 | |
| Hydrolysis | Reflux Time | 8-12 hours |
| pH | 8.0-11.0 |
Stereochemical Aspects and Isomeric Purity in Glycerophosphate Research
Glycerophosphate exists in two primary isomeric forms: alpha-glycerophosphate (α-glycerophosphate) and beta-glycerophosphate (β-glycerophosphate). patsnap.com These isomers differ in the position of the phosphate group on the glycerol backbone. The β-isomer, also known as glycerol 2-phosphate, is often the form with desired biological or medicinal activity, whereas the α-isomer may be inactive. patsnap.comwikipedia.org Consequently, the ability to characterize and separate these isomers is of paramount importance. The β-isomer is achiral, while the alpha-isomer (glycerol 1-phosphate and glycerol 3-phosphate) is chiral. wikipedia.orgresearchgate.net
Achieving high isomeric purity, particularly a high concentration of the β-isomer, is a significant goal in the synthesis of this compound. google.com Various analytical techniques have been developed to effectively separate and quantify the α- and β-isomers.
Early methods for separating these isomers included paper chromatography and column chromatography, though these were often limited to small-scale, milligram-level separations. patsnap.com More advanced and efficient methods have since been developed. Ion chromatography has proven to be an effective method for the complete separation of α-glycerol phosphate from β-glycerol phosphate in preparations. researchgate.net High-performance liquid chromatography (HPLC), particularly techniques like silver ion HPLC, is also utilized for separating positional isomers of glycerides. nih.gov Furthermore, advanced mass spectrometry techniques, such as liquid chromatography coupled with ion trap/time-of-flight mass spectrometry (LC-IT-TOF MS), provide powerful tools for the separation and detailed characterization of isomers and impurities in related compounds. nih.gov The development of synthesis routes that yield highly pure beta-glycerol phosphate (greater than 99%) with minimal contamination from the alpha isomer represents a significant advancement in the field. google.com
| Analytical Technique | Key Features for Isomer Separation |
|---|---|
| Paper Chromatography | Early method suitable for microgram-level separation. patsnap.com |
| Column Chromatography | Allows for milligram-level separation. patsnap.com |
| Ion Chromatography | Enables complete separation of α- and β-isomers. researchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Used for separating positional isomers of glycerides. nih.gov |
| LC-IT-TOF MS | Advanced method for detailed separation and characterization of isomers. nih.gov |
Fundamental Biochemical Mechanisms and Interactions of Glycerophosphates
Role as a Phosphate (B84403) Donor in Cellular Bioenergetics
Sodium glycerophosphate serves as a crucial phosphate donor in cellular bioenergetics. patsnap.com Upon administration, it dissociates into sodium ions and glycerophosphate ions. The glycerophosphate moiety can then be utilized by cells in various metabolic processes requiring phosphate. patsnap.com Phosphates are integral to numerous biochemical functions, including energy metabolism and nucleotide synthesis. patsnap.compatsnap.com By providing a bioavailable source of phosphate, this compound supports the energy-producing pathways essential for cellular function, particularly in tissues with high metabolic demands like muscles and the brain. patsnap.com
Research on vascular smooth muscle cells (VSMCs) using β-glycerophosphate, a component of this compound, has demonstrated its impact on cellular energy production. Studies have shown that β-glycerophosphate treatment increases basal respiration and mitochondrial ATP production rates. nih.govresearchgate.net This suggests that an influx of glycerophosphate can stimulate oxidative phosphorylation, leading to a more oxidative cellular phenotype. nih.govresearchgate.net
The primary role of glycerophosphate as a phosphate donor directly contributes to the synthesis of Adenosine (B11128) Triphosphate (ATP), the main energy currency of the cell. patsnap.com The glycerophosphate ion enters the cell and provides the necessary inorganic phosphate for the phosphorylation of Adenosine Diphosphate (ADP) to ATP. patsnap.com This process is fundamental for powering a vast array of cellular activities, from muscle contraction to nerve signal transmission. patsnap.com
Studies focusing on mitochondria isolated from pancreatic B-cells have elucidated this role more clearly. In these experiments, L-glycerol 3-phosphate was shown to induce ATP production directly within the mitochondria. nih.gov This ATP synthesis was found to be dependent on the concentration of the substrate and was stimulated by the presence of cations like Ca²⁺ and sodium. nih.gov Further research on human aortic smooth muscle cells treated with β-glycerophosphate revealed a significant shift in their bioenergetic profile. The cells exhibited an increase in ATP production from mitochondrial oxidative phosphorylation, highlighting a more oxidative and less glycolytic phenotype. nih.gov
| Bioenergetic Parameter | Effect of β-Glycerophosphate | Reference |
|---|---|---|
| Basal Respiration | Increased | nih.govresearchgate.net |
| Mitochondrial ATP Production | Increased | nih.govresearchgate.net |
| Proton Leak | Increased | nih.govresearchgate.net |
| Spare Respiratory Capacity | Decreased | nih.govresearchgate.net |
| ATP Rate Index (Mitochondrial/Glycolytic) | Increased | nih.gov |
Involvement in Phospholipid Biosynthesis and Cellular Membrane Integrity
Glycerophosphate is a fundamental precursor for the de novo synthesis of glycerophospholipids, which are the primary structural components of all biological membranes. patsnap.comwikipedia.orgwikipedia.org The integrity and functionality of cellular membranes depend on the continuous and regulated synthesis of these lipids. patsnap.commicrobiozindia.com this compound contributes to this process by supplying the glycerol (B35011) 3-phosphate backbone required for building these essential molecules. patsnap.compatsnap.com
The biosynthesis pathway begins with the acylation of glycerol 3-phosphate at the sn-1 and sn-2 positions by specific acyltransferases, leading to the formation of phosphatidic acid. wikipedia.orgaocs.org Phosphatidic acid is a key intermediate from which various classes of glycerophospholipids, such as phosphatidylcholine, phosphatidylethanolamine, and phosphatidylserine, are synthesized. wikipedia.orgaocs.org These phospholipids (B1166683) form the lipid bilayer that provides a selectively permeable barrier, ensures membrane fluidity, and facilitates the function of membrane-bound proteins. patsnap.commicrobiozindia.comnih.gov By providing the initial substrate for this pathway, glycerophosphate is indispensable for maintaining cell membrane structure and function. patsnap.com
Enzymatic Hydrolysis of Glycerophosphate
In biological systems, glycerophosphate can be enzymatically hydrolyzed to release inorganic phosphate (Pi) and glycerol. drugbank.com This reaction is a critical step for making the phosphate group available for various physiological processes, including bone mineralization and cellular energy metabolism. drugbank.comnih.gov The rate and extent of this hydrolysis are largely dependent on the activity of a class of enzymes known as phosphatases. drugbank.com
Alkaline phosphatase (ALP) is a key enzyme responsible for the hydrolysis of glycerophosphate. nih.govnih.gov This enzyme is widespread in the body and exhibits optimal activity at alkaline pH levels. wikipedia.orgsigmaaldrich.com It catalyzes the removal of the phosphate group from the glycerophosphate molecule, a process essential for providing inorganic phosphate to the extracellular matrix for mineralization. nih.gov
The mechanism of ALP involves metal ions, specifically two zinc (Zn²⁺) ions and one magnesium (Mg²⁺) ion, within its catalytic site, which are crucial for its enzymatic activity. nih.govnih.govscispace.com Kinetic studies on the hydrolysis of beta-glycerophosphate by kidney alkaline phosphatase have identified specific functional groups within the enzyme's active site that are involved in substrate binding and catalysis. nih.govnih.gov The reaction proceeds through the formation of a phosphorylated enzyme intermediate (a phosphoseryl residue), which is subsequently hydrolyzed to release inorganic phosphate and regenerate the active enzyme. scispace.com Due to its reliability as a substrate, β-glycerophosphate is frequently used in laboratory assays to measure the activity of alkaline phosphatase in clinical and research settings. oup.com
Glycerophosphate Metabolism and Intermediary Pathways
Glycerol-3-phosphate, the active form of glycerophosphate in the cell, is a central molecule that links carbohydrate, lipid, and energy metabolism. wikipedia.orgnih.gov It is primarily synthesized from a glycolytic intermediate, dihydroxyacetone phosphate (DHAP), through a reduction reaction catalyzed by the enzyme glycerol-3-phosphate dehydrogenase. wikipedia.org Alternatively, it can be produced from the phosphorylation of glycerol, a byproduct of fat hydrolysis, by the enzyme glycerol kinase. wikipedia.org
One of the most significant metabolic roles of glycerol-3-phosphate is its function in the glycerol-3-phosphate shuttle. wikipedia.orgnih.gov This shuttle is a vital mechanism, particularly in tissues like the brain and skeletal muscle, for transporting reducing equivalents (in the form of NADH) generated during glycolysis in the cytosol into the mitochondria for oxidative phosphorylation. wikipedia.orgnih.gov
The glycerol-3-phosphate shuttle operates through the coordinated action of two distinct isozymes of glycerol-3-phosphate dehydrogenase (GPDH): a cytosolic, NAD⁺-dependent form (GPD1) and a mitochondrial, FAD-dependent form (GPD2). wikipedia.orgnih.gov
Cytosolic Glycerol-3-Phosphate Dehydrogenase (GPD1): Located in the cytosol, GPD1 catalyzes the reduction of dihydroxyacetone phosphate (DHAP) to glycerol-3-phosphate. wikipedia.org This reaction simultaneously oxidizes cytosolic NADH to NAD⁺. nih.gov The regeneration of NAD⁺ is crucial for allowing glycolysis to continue under aerobic conditions.
Mitochondrial Glycerol-3-Phosphate Dehydrogenase (GPD2): This enzyme is embedded in the outer surface of the inner mitochondrial membrane. wikipedia.orgmdpi.com It catalyzes the oxidation of glycerol-3-phosphate (which has diffused from the cytosol) back to DHAP. wikipedia.org The electrons from this oxidation are transferred to the enzyme's FAD cofactor, forming FADH₂. This FADH₂ then donates the electrons directly to the mitochondrial electron transport chain at Coenzyme Q, bypassing Complex I. youtube.comyoutube.com
This concerted action effectively shuttles electrons from cytosolic NADH into the mitochondrial respiratory chain, contributing to ATP synthesis. wikipedia.orgnih.gov The shuttle is a key link between glycolysis and oxidative phosphorylation and plays a significant role in cellular bioenergetics. nih.gov
| Feature | Cytosolic GPDH (GPD1) | Mitochondrial GPDH (GPD2) | Reference |
|---|---|---|---|
| Location | Cytosol | Inner Mitochondrial Membrane (outer surface) | wikipedia.org |
| Coenzyme | NAD⁺/NADH | FAD/FADH₂ | wikipedia.orgnih.govyoutube.com |
| Reaction | DHAP + NADH + H⁺ ⇌ Glycerol-3-Phosphate + NAD⁺ | Glycerol-3-Phosphate + FAD ⇌ DHAP + FADH₂ | wikipedia.orgnih.gov |
| Primary Function | Regenerates cytosolic NAD⁺ for glycolysis | Transfers electrons to the electron transport chain | wikipedia.orgnih.gov |
Mechanisms of L-alpha-Glycerophosphate Oxidase
L-alpha-glycerophosphate oxidase (GPO) is a flavoprotein that contains flavin adenine (B156593) dinucleotide (FAD) as a cofactor, which is essential for its oxidase activity. nih.gov This enzyme catalyzes the oxidation of L-alpha-glycerophosphate to dihydroxyacetone phosphate (DHAP) and hydrogen peroxide (H₂O₂), utilizing molecular oxygen as the electron acceptor. researchgate.net The reaction is significant in various metabolic pathways, including glycerophospholipid metabolism. caltech.edu
Below is a table summarizing the key aspects of the L-alpha-Glycerophosphate Oxidase mechanism.
| Feature | Description |
| Enzyme Class | Oxidoreductase caltech.edu |
| Cofactor | Flavin Adenine Dinucleotide (FAD) nih.gov |
| Substrates | L-alpha-glycerophosphate, Oxygen (O₂) researchgate.net |
| Products | Dihydroxyacetone phosphate (DHAP), Hydrogen Peroxide (H₂O₂) researchgate.net |
| Kinetic Model | Ping-pong researchgate.net |
| Rate-Limiting Step | Release of Hydrogen Peroxide (H₂O₂) researchgate.net |
Glycerokinase and Glycerophosphatase Activities in Metabolism
Glycerokinase and glycerophosphatase are two enzymes that play crucial roles in glycerol metabolism, dictating the entry and exit of glycerol from metabolic pathways. Glycerokinase catalyzes the phosphorylation of glycerol to form glycerol-3-phosphate, an essential intermediate that can then enter glycolysis or be used in the synthesis of glycerophospholipids. thermofisher.comwhiterose.ac.uk This reaction is often the initial and rate-limiting step in glycerol utilization. whiterose.ac.uk
Conversely, glycerophosphatase activity involves the hydrolysis of glycerophosphate, removing the phosphate group to yield glycerol and inorganic phosphate. ahajournals.org This process can regulate the intracellular concentration of glycerophosphate. The balance between glycerokinase and glycerophosphatase activities is therefore vital for maintaining cellular homeostasis and energy balance.
The table below outlines the primary functions of Glycerokinase and Glycerophosphatase.
| Enzyme | Function | Metabolic Pathway |
| Glycerokinase | Phosphorylates glycerol to glycerol-3-phosphate | Glycolysis, Glycerophospholipid synthesis thermofisher.comwhiterose.ac.uk |
| Glycerophosphatase | Hydrolyzes glycerophosphate to glycerol and inorganic phosphate | Glycerol metabolism regulation ahajournals.org |
Role in Glycerolipid and Acylglycerophosphate Metabolism (GPAT/AGPAT)
The de novo synthesis of glycerolipids, which includes triacylglycerols and glycerophospholipids, is initiated by the sequential acylation of a glycerol-3-phosphate backbone. nih.govnih.gov This process is primarily carried out by two key enzyme families: Glycerol-3-phosphate acyltransferases (GPATs) and 1-acylglycerol-3-phosphate acyltransferases (AGPATs). nih.govnih.gov
The following table summarizes the roles of GPAT and AGPAT in glycerolipid metabolism.
| Enzyme Family | Abbreviation | Catalyzed Reaction | Product |
| Glycerol-3-phosphate acyltransferases | GPAT | Acylation of the sn-1 position of glycerol-3-phosphate | Lysophosphatidic acid nih.gov |
| 1-acylglycerol-3-phosphate acyltransferases | AGPAT | Acylation of the sn-2 position of lysophosphatidic acid | Phosphatidic acid nih.gov |
Interactions with Divalent Cations in Biochemical and Culture Systems
In biochemical and cell culture systems, this compound, often in the form of beta-glycerophosphate, serves as an organic phosphate source. Its primary interaction with divalent cations, particularly calcium (Ca²⁺), is central to in vitro mineralization studies, which are crucial for bone biology research. researchgate.net
The mechanism involves the enzymatic hydrolysis of beta-glycerophosphate by alkaline phosphatase, an enzyme present in the culture systems, which releases inorganic phosphate ions (Pi). This local increase in Pi concentration, in the presence of divalent cations like calcium in the culture medium, leads to the precipitation of calcium phosphate. nih.gov This precipitate can then form mineralized nodules, mimicking the process of bone formation. researchgate.net
The concentration of beta-glycerophosphate is a critical factor in these systems. Optimal concentrations, typically in the range of 2-10 mM, promote organized mineralization within the extracellular matrix deposited by cells like osteoblasts. researchgate.net However, higher concentrations can lead to widespread, non-specific (dystrophic) mineral deposition that can be cytotoxic. researchgate.net Studies have shown that supplementing the medium with beta-glycerophosphate at concentrations up to 10 mM can result in a significant local increase in inorganic phosphate, driving rapid mineral deposition that may be non-physiological.
The table below details the interaction of this compound with divalent cations in culture systems.
| Process | Description | Key Components | Outcome |
| Phosphate Source | This compound acts as a substrate for alkaline phosphatase. | This compound, Alkaline phosphatase | Release of inorganic phosphate (Pi) |
| Mineral Precipitation | Increased local concentration of Pi interacts with divalent cations in the medium. nih.gov | Inorganic phosphate (Pi), Calcium (Ca²⁺) | Formation of calcium phosphate precipitates |
| In Vitro Mineralization | The calcium phosphate precipitates contribute to the mineralization of the extracellular matrix. researchgate.net | Calcium phosphate, Extracellular matrix | Formation of mineralized nodules researchgate.net |
In Vitro Cellular and Tissue Model Studies Utilizing Sodium Glycerophosphate
Modulation of Cellular Differentiation and Mineralization Processes
Sodium glycerophosphate plays a crucial role in in vitro models of cellular differentiation and mineralization, particularly in the fields of vascular calcification and bone tissue engineering. It serves as a substrate for alkaline phosphatase (ALP), an enzyme that releases inorganic phosphate (B84403), thereby increasing the local concentration of phosphate ions necessary for mineral deposition.
The calcification of vascular smooth muscle cells (VSMCs) is a key pathological event in atherosclerosis and vascular disease. In vitro models are essential for studying the molecular mechanisms underlying this process. Sodium β-glycerophosphate is a primary factor used to induce VSMC calcification in culture. nih.govahajournals.org
Studies have demonstrated that treating VSMCs with β-glycerophosphate leads to a time-dependent increase in calcium deposition within the cell layer. ahajournals.orgahajournals.org This process is largely dependent on the activity of alkaline phosphatase (ALP), as the inhibition of ALP significantly reduces β-glycerophosphate-induced calcification. ahajournals.org The amount of calcium deposition is positively correlated with the concentration of β-glycerophosphate in the culture medium. nih.gov For instance, one study observed a dose-dependent increase in calcium deposition in neonatal rat VSMCs with increasing concentrations of β-glycerophosphate. nih.gov
The mechanism involves β-glycerophosphate acting as a phosphate donor, which, after hydrolysis by ALP, increases the local inorganic phosphate concentration. This elevated phosphate level is a key trigger for the osteo-/chondrogenic transdifferentiation of VSMCs, a process where these cells acquire bone-forming characteristics. nih.gov This transdifferentiation is marked by the upregulation of osteogenic markers such as Runx2 and bone morphogenetic protein 2 (BMP2). spandidos-publications.com
| β-Glycerophosphate Concentration (mM) | Cell Type | Key Findings | Reference |
|---|---|---|---|
| 10 | Bovine VSMC | Induced diffuse calcification; process is ALP-dependent. | ahajournals.org |
| 10 | Rat Aortic VSMC | Stimulated dose-dependent calcium deposition. | nih.gov |
| 2 | Human Aortic SMC | Increased calcium deposition and ALP activity. | karger.com |
| 10 | Human Aortic VSMC | Modified mitochondrial function and cellular bioenergetics, promoting an oxidative phenotype. | nih.gov |
This compound is a standard and essential component of osteogenic differentiation media for mesenchymal stem cells (MSCs) in vitro. nih.gov It provides the necessary phosphate source for the formation of hydroxyapatite, the mineral component of bone. nih.gov The standard osteogenic cocktail typically includes dexamethasone, ascorbic acid, and β-glycerophosphate. nih.gov
The addition of β-glycerophosphate to MSC cultures promotes their differentiation into osteoblasts. This is evidenced by an increase in alkaline phosphatase (ALP) activity, a key early marker of osteogenesis, and the subsequent deposition of a mineralized extracellular matrix. nih.govtci-thaijo.org Studies have shown a dose-dependent effect of β-glycerophosphate on the expression of osteogenic marker genes. For example, in canine bone marrow-derived MSCs, increasing concentrations of β-glycerophosphate led to an upregulation of osteogenic markers like osterix (Osx), osteocalcin (B1147995) (Ocn), and collagen type I alpha 1 (Col I A1). tci-thaijo.orgcabidigitallibrary.org
Furthermore, β-glycerophosphate not only serves as a phosphate source but also acts as an intracellular signaling molecule, influencing the expression of various osteogenic genes. nih.gov Inorganic phosphate released from β-glycerophosphate can enter the cell and regulate gene expression, including that of osteopontin (B1167477) and BMP-2. nih.govnih.gov
| β-Glycerophosphate Concentration (mM) | Cell Type | Key Findings | Reference |
|---|---|---|---|
| 10, 20, 40 | Canine BM-MSCs | Showed a dose-dependent upregulation of osteogenic mRNA markers (Osx, Ocn, Col I A1). | tci-thaijo.orgcabidigitallibrary.org |
| 10 | Human MSCs | Standard concentration in osteogenic cocktail to induce differentiation. | nih.gov |
| 5, 10 | IDG-SW3 (osteoblast-osteocyte cell line) | Positively correlated with Dmp1 expression, an osteocyte marker. Doubling the concentration from 5 mM to 10 mM increased Dmp1 expression by 50%. | tandfonline.comnih.gov |
In the process of biomineralization, the phosphorylation of extracellular matrix (ECM) proteins is a critical step that creates nucleation sites for mineral crystal formation. This compound provides the phosphate groups necessary for this phosphorylation. In cultures of osteogenic cells, such as MC3T3-E1, β-glycerophosphate is used to initiate the mineralization of the collagenous extracellular matrix produced by these cells. nih.gov
The concentration and duration of β-glycerophosphate treatment significantly influence the pattern and extent of mineral deposition. nih.gov High concentrations of β-glycerophosphate are often essential for the initial nucleation of mineral crystals. nih.gov For instance, in MC3T3-E1 cell cultures, mineralization was initiated after about 24 hours of treatment with 10 mmol of β-glycerophosphate. nih.gov Once nucleation has occurred, the progression of mineralization can continue even at lower concentrations. nih.gov
Studies have shown that β-glycerophosphate dose-dependently enhances mineralization. tandfonline.comnih.gov For example, doubling the β-glycerophosphate concentration from 5 mM to 10 mM resulted in a 50% increase in mineral deposition in IDG-SW3 cell cultures. tandfonline.comnih.gov This highlights the direct role of phosphate availability in controlling the extent of matrix mineralization. The mineral deposited is typically a form of hydroxyapatite. nih.gov
Application in Defined Cell Culture Media Development
This compound is a valuable component in the development of defined cell culture media, particularly for applications requiring a stable and soluble source of phosphate, such as microbial fermentation and complex cell cultures.
In high-density microbial fermentations, such as those using Pichia pastoris for recombinant protein production, maintaining a stable supply of essential nutrients is critical. nih.gov Traditional basal salts media (BSM) often use inorganic phosphates, which can precipitate at pH values above 5.5, a range often optimal for fermentation. nih.gov This precipitation can lead to nutrient limitation and process variability.
This compound has been investigated as a soluble organic phosphate source to overcome this issue. nih.govresearchgate.net Studies have shown that P. pastoris can efficiently assimilate this compound as a reliable phosphorus source for both cell growth and recombinant protein production. nih.gov The performance of fermentations using a glycerophosphate-based medium has been found to be comparable to that of conventional BSM in terms of biomass and recombinant protein yield. nih.govsigmaaldrich.com This makes this compound an effective alternative to inorganic phosphates in defined media for microbial fermentation.
| Organism | Medium | Key Findings | Reference |
|---|---|---|---|
| Pichia pastoris | Glycerolphosphate-based medium | Comparable performance to conventional Basal Salts Medium (BSM) for expressing α-galactosidase and ovine interferon-tau. | nih.gov |
| Pichia pastoris | Modified defined medium with this compound | Achieved high cell density (91 gdcw/L) and high-level expression of a recombinant lipase. | researchgate.net |
A significant advantage of this compound in complex cell culture media is its high solubility and stability compared to inorganic phosphate salts. researchgate.net Inorganic phosphates, particularly bi-cation or tri-cation phosphates, have a tendency to precipitate out of solution, especially at physiological pH and in the presence of divalent cations like calcium and magnesium. nih.gov
This compound remains soluble over a wider pH range. nih.gov Studies have shown that when autoclaved separately and then added to the growth medium, a medium containing this compound did not produce any precipitate up to a pH of 10.5. nih.gov However, if autoclaved together with magnesium and calcium ions, it can form insoluble complexes at pH values above 7.0. nih.gov This superior solubility and stability prevent the loss of a crucial nutrient from the medium and avoid the potential cytotoxic effects of precipitates, ensuring more consistent and reproducible cell culture conditions. nih.gov
Biocompatibility and Cellular Response in Biomaterial Systems
The biocompatibility of a biomaterial is paramount to its success in tissue engineering applications. In vitro studies are crucial for the initial assessment of how a material interacts with cells. This compound has been shown to be a biocompatible component in various biomaterial systems, contributing to a favorable environment for cell survival and function.
Integration with Thermosensitive Hydrogel Formulations (e.g., Chitosan-based)
Thermosensitive hydrogels, which undergo a sol-gel transition at physiological temperatures, are attractive scaffolds for tissue engineering as they can be injected in a liquid state and solidify in situ. Chitosan (B1678972), a natural polymer, is often used to create these hydrogels, and this compound plays a critical role as a gelling agent.
The combination of chitosan and this compound (specifically β-glycerophosphate) results in a hydrogel that is generally non-toxic to cells. For instance, studies on chitosan/β-glycerophosphate hydrogels have demonstrated no cytotoxic effects on corneal fibroblast cells. bham.ac.uk Similarly, when incorporated into a chitosan/gelatin matrix, the resulting hydrogel supported the normal viability and proliferation of nucleus pulposus cells, which are crucial for intervertebral disc regeneration. Furthermore, the cytotoxic effect of chitosan alone has been observed to be significantly lower when it is combined with β-glycerophosphate, indicating a protective or modulating role of the phosphate compound. mdpi.com
Research has also explored the addition of other components to these hydrogels to enhance their properties. For example, the incorporation of graphene oxide into a chitosan/β-glycerophosphate hydrogel has been shown to be a promising strategy for improving the mechanical properties of the scaffold while maintaining good biocompatibility for pre-osteoblast cells. nih.gov
Influence on Cell Adhesion and Proliferation in Scaffold Development
Effective cell adhesion and subsequent proliferation are fundamental for the successful integration and function of tissue engineering scaffolds. This compound has been shown to positively influence these cellular processes.
In a study utilizing a chitosan/β-glycerophosphate/collagen hydrogel, the material was found to enhance the proliferation of tendon cells, suggesting its potential for tendon repair. nih.gov The phosphate ions provided by this compound are believed to support cell proliferation and differentiation. nih.gov
The physical properties of the scaffold, which are influenced by its composition, also play a significant role in cellular response. For instance, in chitosan/graphene oxide/β-glycerophosphate hydrogels, a highly porous and interconnected structure is beneficial for cell adhesion and proliferation as it facilitates the diffusion of nutrients and provides space for new tissue growth. nih.gov
The following interactive table summarizes key findings from in vitro studies on the biocompatibility and cellular response to this compound-containing biomaterials.
| Biomaterial Composition | Cell Type | Key Findings on Biocompatibility and Cellular Response |
| Chitosan/β-Glycerophosphate | Corneal Fibroblast Cells | No cytotoxic effect observed. bham.ac.uk |
| Chitosan/Gelatin/β-Glycerophosphate | Nucleus Pulposus Cells | Supported normal cell viability and proliferation. |
| Chitosan/β-Glycerophosphate | Human Vaginal Mucosa Cells | Significantly lower cytotoxicity compared to chitosan alone. mdpi.com |
| Chitosan/Graphene Oxide/β-Glycerophosphate | Pre-osteoblast Cells | Good biocompatibility, cellular attachment, and viability. nih.gov |
| Chitosan/β-Glycerophosphate/Collagen | Tendon Cells | Enhanced tendon cell proliferation. nih.gov |
The data clearly indicates that the incorporation of this compound into biomaterial systems, particularly chitosan-based hydrogels, is advantageous for creating biocompatible scaffolds that promote essential cellular activities like adhesion and proliferation. These findings from in vitro cellular and tissue models underscore the potential of this compound as a valuable component in the design of advanced materials for tissue engineering and regenerative medicine.
Analytical Methodologies for Sodium Glycerophosphate Research Characterization
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for confirming the molecular structure and assessing the purity of sodium glycerophosphate. These techniques provide detailed information about the atomic and molecular composition, as well as the nature of chemical bonds within the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound. Both ³¹P and ¹H NMR are utilized to probe the phosphorus and proton environments within the molecule, respectively.
³¹P NMR Spectroscopy: This technique is particularly sensitive to the chemical environment of the phosphorus atom. The ³¹P NMR spectrum of glycerophosphate provides distinct signals for the α- and β-isomers, allowing for their differentiation and quantification. researchgate.net The chemical shift of the phosphorus nucleus is influenced by the surrounding atoms, making it a valuable tool for identifying and characterizing different phosphate (B84403) esters. mdpi.com In solid-state NMR studies, ³¹P MAS-NMR can provide information about the local order of phosphate species. mdpi.com
| NMR Technique | Nucleus Probed | Information Obtained | Application in this compound Analysis |
| ³¹P NMR | Phosphorus-31 | Chemical environment of the phosphorus atom, differentiation of isomers. | Identification and quantification of α- and β-glycerophosphate isomers. researchgate.net |
| ¹H NMR | Proton (Hydrogen-1) | Structure and connectivity of the glycerol (B35011) backbone. | Confirmation of the overall molecular structure. mdpi.com |
| Solid-State ³¹P MAS-NMR | Phosphorus-31 | Local order and speciation of phosphate groups in solid samples. | Characterization of the solid-state structure of glycerophosphate materials. mdpi.com |
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to verify the chemical structure of this compound by identifying its functional groups. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds within the molecule.
For this compound, IR spectra can confirm the presence of key functional groups:
Hydroxyl (O-H) groups: A broad absorption band is typically observed in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl groups on the glycerol moiety.
Phosphate (P-O) groups: Strong absorption bands in the 900-1200 cm⁻¹ region are characteristic of the phosphate group vibrations. nih.gov
C-O bonds: Absorptions corresponding to the carbon-oxygen single bonds of the glycerol backbone are also present.
The resulting IR spectrum serves as a molecular "fingerprint," which can be compared with reference spectra to confirm the identity and purity of the compound. chemrxiv.org
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique used for the analysis of volatile and thermally stable compounds. mdpi.com Since this compound itself is not volatile, it requires a derivatization step to convert it into a more volatile form suitable for GC analysis.
Derivatization: A common derivatization method is trimethylsilylation, where the active hydrogen atoms in the hydroxyl and phosphate groups are replaced with trimethylsilyl (TMS) groups. nih.gov This process increases the volatility and thermal stability of the molecule. nih.govresearchgate.net Reagents such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are often used for this purpose. researchgate.netnih.gov
Analysis: The derivatized glycerophosphate is then introduced into the gas chromatograph, where it is separated from other components of the sample based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The mass spectrum provides information about the molecular weight and fragmentation pattern of the derivatized glycerophosphate, allowing for its unambiguous identification and quantification. researchgate.net GC-MS methods have been developed for the qualitative and quantitative analysis of phosphoglycerol and related compounds with high sensitivity, reaching detection limits in the low µg/mL range.
| Analytical Step | Description | Purpose |
| Derivatization (e.g., Trimethylsilylation) | Chemical modification to increase volatility. | To make this compound suitable for GC analysis. nih.gov |
| Gas Chromatography (GC) | Separation of volatile compounds. | To separate the derivatized glycerophosphate from other sample components. |
| Mass Spectrometry (MS) | Ionization and mass-based detection. | To identify and quantify the derivatized glycerophosphate based on its mass spectrum. researchgate.net |
Chromatographic Separations of Glycerophosphate Isomers and Related Compounds
Chromatographic techniques are essential for the separation and purification of glycerophosphate isomers (α- and β-glycerophosphate) and other related compounds from complex mixtures. The choice of chromatographic method depends on the specific properties of the molecules to be separated.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating non-volatile compounds like glycerophosphate isomers. Different HPLC modes can be employed:
Normal-Phase Chromatography: This method utilizes a polar stationary phase and a non-polar mobile phase. It can be effective for separating positional isomers. chromforum.org
Reversed-Phase Chromatography: This is the most common HPLC mode, using a non-polar stationary phase and a polar mobile phase. The separation is based on the hydrophobicity of the analytes.
Ion-Exchange Chromatography: This technique separates molecules based on their net charge and is particularly useful for charged molecules like glycerophosphate.
Silver Ion Chromatography: This specialized technique can be used for the separation of positional isomers of glycerides by interacting with the double bonds in fatty acid chains, although its direct application to glycerophosphate itself is less common. nih.gov
Chiral Chromatography: For the separation of enantiomers, which are non-superimposable mirror images, chiral chromatography is employed. This technique uses a chiral stationary phase that interacts differently with each enantiomer, leading to their separation. rotachrom.com
Enzymatic Assays for Glycerophosphate and its Metabolites in Biological Samples
Enzymatic assays offer a highly specific and sensitive method for the quantification of glycerophosphate and its metabolites in biological samples. antibodiesinc.com These assays utilize enzymes that specifically recognize and catalyze reactions involving the target molecule.
The general principle of these assays involves a series of coupled enzymatic reactions that ultimately produce a detectable signal, such as a change in absorbance or fluorescence. nih.gov For example, the hydrolysis of glycerophosphate by alkaline phosphatase releases inorganic phosphate. nih.gov This released phosphate can then be quantified using a colorimetric or fluorometric method.
One common method for phosphate detection is the malachite green assay, where the phosphate reacts with a molybdate solution to form a phosphomolybdate complex, which then binds to malachite green to produce a colored product that can be measured spectrophotometrically.
Enzymatic assays are advantageous due to their high specificity, which minimizes interference from other components in complex biological samples. They can be adapted for high-throughput screening, making them suitable for analyzing a large number of samples. nih.gov
Advanced Applications in Organic Synthesis and Catalysis Involving Glycerophosphate
Chiral Glycerophosphate Derivatives as Asymmetric Catalysts
The development of chiral catalysts for asymmetric synthesis is a cornerstone of modern organic chemistry, enabling the selective production of one enantiomer of a chiral molecule. Chiral sodium glycerophosphate derivatives have emerged as effective catalysts in this domain, particularly for carbon-carbon bond-forming reactions. mdpi.comnih.govresearchgate.net These catalysts, often possessing C2-symmetry, create a chiral environment that directs the stereochemical outcome of the reaction. mdpi.com The ease of preparation from readily available, enantiopure starting materials like solketal (B138546) (the acetonide of glycerol) makes them an attractive option for asymmetric catalysis. mdpi.comresearchgate.net
One of the most significant applications of chiral this compound catalysts is in the enantioselective Michael addition, a powerful method for forming carbon-carbon bonds. nih.gov A C2-symmetric cycloglycerodiphosphate has been successfully employed as a catalyst for the conjugate addition of methyl malonate to various chalcones. mdpi.com This reaction yields the corresponding adducts in good yields and with high enantiomeric excesses. mdpi.comnih.gov
The catalyst's structure, featuring two cyclic phosphatidic moieties, creates a confined chiral pocket that effectively controls the approach of the reactants. mdpi.com The presence of sodium cations is believed to play a crucial role in the catalytic cycle through electrostatic interactions. mdpi.com The general reaction scheme involves the deprotonation of the malonate by a base, followed by the coordination of the resulting enolate and the chalcone (B49325) to the chiral catalyst, which then facilitates the stereoselective addition.
Below is a table summarizing the results of the enantioselective Michael addition of methyl malonate to various chalcones catalyzed by a chiral this compound derivative.
| Chalcone Derivative | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| Chalcone | 90 | 91 |
| 4-Methylchalcone | 85 | 88 |
| 4-Methoxychalcone | 88 | 92 |
| 4-Chlorochalcone | 92 | 85 |
To gain a deeper understanding of the catalytic process and the origin of the observed enantioselectivity, computational and theoretical studies have been conducted. mdpi.com Density Functional Theory (DFT) has been utilized to model the reaction mechanism. mdpi.com These studies suggest that the essential role of the chiral catalyst is to create a chiral environment for the reaction, as the reaction can proceed, albeit non-selectively, in its absence. mdpi.com
Computational models of the catalyst-substrate complex indicate that the C2-symmetric structure of the cycloglycerodiphosphate catalyst, with its two cyclic phosphatidic moieties arranged in a syn conformation, forms a well-defined chiral pocket. mdpi.com This pocket is where the reactants are brought into close proximity through electrostatic interactions involving the sodium cations. mdpi.com While computational models have successfully accounted for the observed enantioselectivity, accurately reproducing the kinetics of the catalyzed versus the non-catalyzed reaction has proven to be more challenging, with the computed energy difference being very small and highly dependent on solvent effects. mdpi.com
Utilization in the Synthesis of Novel Phospholipid Analogues
This compound and its derivatives serve as crucial building blocks in the synthesis of novel phospholipid analogues. nih.govucl.ac.ukucl.ac.uk These synthetic analogues are designed for a variety of purposes, including their potential as chemotherapeutic agents and as tools to study lipid-lipid and lipid-protein interactions in biological membranes. nih.govucl.ac.uk The synthesis of these analogues often involves the acylation of the glycerophosphate backbone with various fatty acids or other lipophilic moieties. nih.gov
Improved synthetic methods now allow for the convenient, high-yield preparation of diacyl or mixed-diacyl phosphatidylcholines, N-protected phosphatidylethanolamines, and phosphatidic acids from glycerophosphate esters. nih.gov One such method utilizes N,N-dimethyl-4-aminopyridine as a catalyst for the acylation of sn-glycero-3-phosphorylcholine and related glycerophosphate esters with fatty acid anhydrides. nih.gov This approach has been instrumental in the synthesis of phospholipids (B1166683) containing photoactivable groups, which are valuable for studying biological membranes. nih.gov
Furthermore, a range of novel phospholipid analogues with diverse head groups (such as N-methyl, t-butyl, and free amino groups) and hydrocarbon chains have been prepared using a three-step procedure starting from phosphoramidite (B1245037) intermediates derived from a protected cyclic amino group, which are then condensed with various alcohols. ucl.ac.ukucl.ac.uk Subsequent oxidation and hydrolysis yield the desired phospholipid analogues. ucl.ac.ukucl.ac.uk Another approach involves the reaction of serinol with alkyl phosphorodichloridates to form cyclic phosphates, which are then hydrolyzed to produce serinol phospholipid analogues. ucl.ac.ukucl.ac.uk
The following table lists some of the novel phospholipid analogues synthesized using glycerophosphate-based methodologies.
| Analogue Type | Synthetic Precursor/Method | Potential Application |
|---|---|---|
| Photoactivable Phospholipids | Acylation of glycerophosphate esters | Studying lipid-lipid and lipid-protein interactions |
| N-methyl Headgroup Analogues | Phosphoramidite intermediates | Potential chemotherapeutic agents |
| t-butyl Headgroup Analogues | Phosphoramidite intermediates | Potential chemotherapeutic agents |
| Serinol Phospholipid Analogues | Phosphate (B84403) methodology with alkyl phosphorodichloridates | Potential chemotherapeutic agents |
Q & A
Q. What is the fundamental role of sodium glycerophosphate in cellular energy metabolism, and how can its contribution to ATP synthesis be experimentally assessed?
this compound serves as a phosphate donor in ATP synthesis and structural components like DNA/RNA. To evaluate its role in cell cultures, researchers can:
- Use radiolabeled this compound (e.g., ³²P-labeled) to trace phosphate incorporation into ATP via autoradiography or scintillation counting.
- Measure ATP levels using luciferase-based assays (e.g., CellTiter-Glo®) under controlled phosphate deprivation and supplementation conditions.
- Compare metabolic flux in media with/without this compound using ¹³C metabolic flux analysis .
Q. What analytical methods ensure accurate quantification of this compound in complex matrices, and how can method reproducibility be validated?
Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is widely used for simultaneous quantification of sodium and phosphorus. Key steps include:
- Optimizing plasma parameters: 1300W RF power, 589.592 nm (Na), 213.617 nm (P), and gas flow rates (plasma: 12 L/min, auxiliary: 0.3 L/min).
- Validating the method via spike-recovery experiments (e.g., 80–120% recovery) and linearity checks (R² > 0.995) across expected concentration ranges.
- Cross-verifying with ion chromatography or enzymatic assays for phosphate-specific detection .
Advanced Research Questions
Q. How can researchers optimize this compound concentrations in microbial growth media using statistical experimental design?
Central Composite Design (CCD) and path of steepest ascent are effective for media optimization:
- Path of steepest ascent : Adjust significant variables (e.g., this compound and lactose in M17 medium) based on first-order model coefficients. For example, increasing this compound by 1.0% increments improved biomass yield to 6.656 g/L .
- CCD : Fit third-order polynomial models (e.g., Equation 3.5) to CCD data, validate via R² (>0.75) and ANOVA (p < 0.1). Adjust variable ranges (e.g., 22.8–26.6 g/L this compound) near the predicted optimum .
Q. What methodological considerations are critical when incorporating this compound into hydrogels for osteogenic tissue engineering?
- Formulation : Combine this compound with thermosensitive polymers (e.g., chitosan/alginate) at pH 7.4 to enable sol-gel transition at 37°C.
- Characterization : Assess hydrogel stability via rheometry and phosphate release kinetics using simulated body fluid (SBF).
- Osteogenic validation : Test alkaline phosphatase (ALP) activity and calcium deposition in mesenchymal stem cells (MSCs) cultured on hydrogels, comparing β-glycerophosphate (a common osteogenic inducer) with this compound variants .
Q. How do adsorption kinetics models explain this compound-functionalized resins’ efficiency in rare earth element (REE) recovery?
- Pseudo-second-order kinetics : Best fit for La(III) adsorption (R² > 0.99), indicating chemisorption dominates. Calculate equilibrium adsorption capacity (Qe) and rate constants (k₂) from nonlinear regression.
- Activation energy : Derive via Arrhenius plots (ln k vs. 1/T) to distinguish diffusion-controlled (Eₐ < 40 kJ/mol) vs. chemically controlled processes (Eₐ > 40 kJ/mol) .
Q. What strategies mitigate cytotoxicity when using this compound as a phosphatase inhibitor in long-term cell culture studies?
- Dose optimization : Perform dose-response curves (0.1–10 mM) with viability assays (MTT or resazurin). For osteoblast cultures, β-glycerophosphate at 5–10 mM is standard but may require adjustment for sodium variants.
- Temporal exposure : Limit exposure to mineralization phases (e.g., days 14–21) to avoid prolonged metabolic stress.
- Co-supplementation : Counteract calcium depletion (from phosphate binding) with CaCl₂ supplementation, monitored via ion-selective electrodes .
Q. How can researchers address data scarcity by extrapolating findings from organophosphate class studies to this compound?
- Literature mapping : Use PubMed/Scopus to identify structurally similar organophosphates (e.g., glycerophosphates, ATP analogs) and review their metabolic pathways.
- Supplemental assays : Conduct comparative in vitro studies (e.g., phosphatase inhibition assays) to validate extrapolated mechanisms.
- Modeling : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict this compound’s behavior based on class data .
Q. What experimental designs resolve contradictions in this compound’s interaction with calcium during in vitro mineralization assays?
- Ion monitoring : Use calcium-selective microelectrodes or fluorescent probes (e.g., Fluo-4 AM) to track real-time Ca²⁺ fluctuations.
- Chelator controls : Introduce EGTA (calcium chelator) to isolate phosphate-specific effects.
- Multi-parametric analysis : Correlate mineralization (Alizarin Red staining) with ion concentrations (ICP-MS) across time points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
